molecular formula C11H16O B13449879 Dispiro[2.2.3^{6}.2^{3}]undecan-8-one

Dispiro[2.2.3^{6}.2^{3}]undecan-8-one

Cat. No.: B13449879
M. Wt: 164.24 g/mol
InChI Key: KGLCXHAWUJCIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dispiro[2.2.3{6}.2{3}]undecan-8-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected rings, making it a member of the spiro compound family. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

dispiro[2.2.36.23]undecan-8-one

InChI

InChI=1S/C11H16O/c12-9-7-11(8-9)5-3-10(1-2-10)4-6-11/h1-8H2

InChI Key

KGLCXHAWUJCIGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC3(CC2)CC(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.2.3{6}.2{3}]undecan-8-one typically involves multi-step organic reactions. One common method includes the cycloaddition reactions of suitable precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the desired spirocyclic structure . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of Dispiro[2.2.3{6}.2{3}]undecan-8-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques like recrystallization or chromatography to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.2.3{6}.2{3}]undecan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds.

Scientific Research Applications

Dispiro[2.2.3{6}.2{3}]undecan-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dispiro[2.2.3{6}.2{3}]undecan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antiproliferative activity may involve the inhibition of key enzymes involved in cell division . The exact molecular pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its bioactivity .

Biological Activity

Dispiro[2.2.3^{6}.2^{3}]undecan-8-one is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its unique dispiro structure, which contributes to its biological activity. The synthesis typically involves multi-step reactions, including the formation of iminium intermediates from isatin and sarcosine, leading to the generation of azomethine ylides that react with other cyclic compounds to form the final product.

Anticancer Activity

Recent studies have demonstrated that dispiro compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study reported that certain derivatives of dispiro-indolinones showed an IC50 value ranging from 1.2 to 3.5 µM against LNCaP cells, indicating potent anticancer properties with a selectivity index (SI) between 3 and 10 .

Table 1: Cytotoxicity of Dispiro Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
Dispiro Compound ALNCaP1.23
Dispiro Compound BPC32.55
Dispiro Compound CHCT1163.510

The mechanism by which dispiro compounds exert their cytotoxic effects is multifaceted. Studies utilizing flow cytometry have shown that these compounds can induce apoptosis in cancer cells through the activation of pro-apoptotic proteins such as PUMA and CASPASE-3. Notably, the treatment of p53-expressing cell lines with dispiro compounds resulted in an increase in p53 protein levels, suggesting a potential mechanism involving the inhibition of the p53-MDM2 interaction .

Study on Dispiro-Indolinones

In a detailed investigation, researchers synthesized various dispiro-indolinone derivatives and evaluated their biological activities. One notable finding was that the conjugation of these compounds with fluorescent dyes allowed for real-time monitoring of their intracellular localization, predominantly within the cytoplasm of treated cells . This localization is critical for understanding their mechanism of action and potential therapeutic applications.

In Vivo Studies

In vivo evaluations using P388-inoculated mice and HCT116-xenograft BALB/c nude mice have highlighted the anticancer efficacy of dispiro compounds. These studies demonstrated significant tumor reduction, further supporting their potential as therapeutic agents in oncology .

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